molecular formula C16H17NO4 B14688305 (2-Aminophenyl)(2,4,6-trimethoxyphenyl)methanone CAS No. 34192-75-1

(2-Aminophenyl)(2,4,6-trimethoxyphenyl)methanone

Cat. No.: B14688305
CAS No.: 34192-75-1
M. Wt: 287.31 g/mol
InChI Key: WSIKHBNYAZXTHA-UHFFFAOYSA-N
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Description

(2-Aminophenyl)(2,4,6-trimethoxyphenyl)methanone is a chemical compound with the molecular formula C16H17NO4. It contains a primary amine group and a ketone group, along with three methoxy groups attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminophenyl)(2,4,6-trimethoxyphenyl)methanone can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the use of Lewis base catalysis, such as tris(2,4,6-trimethoxyphenyl)phosphine, which can catalyze various reactions including oxa-Michael reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

(2-Aminophenyl)(2,4,6-trimethoxyphenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The primary amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

(2-Aminophenyl)(2,4,6-trimethoxyphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Aminophenyl)(2,4,6-trimethoxyphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The primary amine group can form hydrogen bonds with active sites of enzymes, while the aromatic rings can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminophenyl)(2,4,6-trimethoxyphenyl)methanone is unique due to its combination of a primary amine group and a ketone group, along with three methoxy groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

34192-75-1

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

(2-aminophenyl)-(2,4,6-trimethoxyphenyl)methanone

InChI

InChI=1S/C16H17NO4/c1-19-10-8-13(20-2)15(14(9-10)21-3)16(18)11-6-4-5-7-12(11)17/h4-9H,17H2,1-3H3

InChI Key

WSIKHBNYAZXTHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C2=CC=CC=C2N)OC

Origin of Product

United States

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